N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-26(22,12-3-4-14-16(10-12)25-9-8-24-14)20-11-13-17(19-6-5-18-13)15-2-1-7-23-15/h1-7,10,20H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCMCATRZUNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a furan ring and a pyrazine moiety, which are known to influence biological activity through various mechanisms.
1. Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 32 µg/mL |
| 4b | Escherichia coli | 16 µg/mL |
These results suggest that the presence of the sulfonamide group contributes to the antibacterial efficacy of the compound .
2. Antifungal Activity
The compound's antifungal properties have also been investigated. In vitro studies have demonstrated that it can inhibit the growth of various fungal strains.
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 28 | 12.5 |
| Aspergillus niger | 32 | 10 |
The results indicate that the compound exhibits potent antifungal activity comparable to established antifungal agents .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways in microbial cells. For example, sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis, leading to impaired growth and replication .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of several pyrazine derivatives in a controlled laboratory setting. The results indicated that N-(pyrazin-2-yl)benzenesulfonamides demonstrated significant activity against resistant strains of bacteria, providing a potential avenue for developing new antibiotics .
Case Study 2: Antifungal Screening
In another study focusing on antifungal activity, compounds structurally related to this compound were screened against clinical isolates of fungi. The findings revealed that certain modifications in the chemical structure enhanced antifungal potency significantly .
Comparison with Similar Compounds
1,3,4-Oxadiazole-Benzodioxane Sulfonamides (Compounds 18–21, )
These compounds (e.g., N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) ) replace the pyrazine-furan group with a 1,3,4-oxadiazole ring linked to substituted benzamides. Key differences include:
Thiophene-Pyridine-Benzodioxane Sulfonamide (Compound 73, )
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) features a thiophene-pyridine scaffold.
- Synthesis : 78% yield via general procedure B, using 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride.
- Bioactivity: Inhibits perforin-mediated lysis, highlighting sulfonamide utility in immunomodulation.
Triazole and Spirocyclic Sulfonamides
Spiro-Annullated Sulfonamide (Compound 4f, )
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f) incorporates a spirocyclic isoxazoline.
Triazole-Thioacetamide Derivative ()
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide shares a pyrazine group but replaces the furan with a triazole-thioether.
- Synthesis : Undisclosed yield; structural complexity suggests challenges in regioselective triazole formation.
Amine-Linked Benzodioxane Derivatives ()
Compounds like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16) prioritize amine linkages over sulfonamides.
- Bioactivity : Tested for Venezuelan equine encephalitis virus inhibition.
- Comparison : The absence of a sulfonamide group reduces acidity and hydrogen-bonding capacity, likely altering target engagement .
Comparative Data Table
Critical Analysis of Structural and Functional Differences
- Heterocycle Influence : Pyrazine-furan systems (target compound) offer moderate polarity and hydrogen-bonding capacity, balancing solubility and target affinity. Oxadiazoles () enhance rigidity but may reduce metabolic stability.
- Synthetic Accessibility : The target compound’s furan-pyrazine linkage likely requires multi-step coupling, contrasting with simpler sulfonyl chloride reactions (e.g., , % yield).
- Bioactivity Trends: Sulfonamides with extended heterocycles (e.g., thiophene-pyridine in ) show immunomodulatory effects, suggesting the target compound may share similar pathways .
Notes
Structural Optimization : The furan-pyrazine group in the target compound may improve selectivity over bulkier spirocyclic derivatives () but could pose synthetic challenges.
Yield Considerations : Lower yields in spirocyclic and triazole derivatives () highlight the trade-off between complexity and efficiency.
Therapeutic Potential: Analogues with sulfonamide-heterocycle hybrids () suggest applications in kinase inhibition, antiviral therapy, or immunomodulation.
Preparation Methods
Chlorosulfonation Reaction
Chlorosulfonic acid (10 eq) is added dropwise to 1,4-benzodioxane (1 eq) in anhydrous dichloromethane at 0°C under nitrogen atmosphere. The reaction mixture is stirred for 6 hours at room temperature, after which it is quenched with ice-cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride as a pale yellow solid (Yield: 78%).
Key Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 8.4 Hz, 1H), 4.34–4.28 (m, 4H).
- FT-IR (cm⁻¹): 1372 (S=O), 1176 (S-O).
This intermediate is highly moisture-sensitive and must be stored under inert conditions.
Synthesis of (3-(Furan-2-yl)Pyrazin-2-yl)Methylamine
The amine component is synthesized via a sequential cross-coupling and reduction strategy, capitalizing on palladium-catalyzed Suzuki-Miyaura coupling to install the furan substituent.
Suzuki-Miyaura Coupling
3-Bromo-2-cyanopyrazine (1 eq), furan-2-ylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are combined in a degassed mixture of 1,4-dioxane and aqueous sodium carbonate (2M, 3 eq). The reaction is heated at 90°C for 12 hours under nitrogen. After cooling, the mixture is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford 3-(furan-2-yl)-2-cyanopyrazine as a white crystalline solid (Yield: 65%).
Key Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 8.92 (s, 1H), 8.45 (s, 1H), 7.68 (dd, J = 1.8, 0.8 Hz, 1H), 6.82 (dd, J = 3.4, 1.8 Hz, 1H), 6.52 (dd, J = 3.4, 0.8 Hz, 1H).
- 13C NMR (100 MHz, CDCl3): δ 152.3, 148.9, 144.7, 143.2, 142.5, 126.8, 117.4, 112.6.
Nitrile Reduction to Primary Amine
3-(Furan-2-yl)-2-cyanopyrazine (1 eq) is dissolved in anhydrous tetrahydrofuran, and lithium aluminum hydride (2.5 eq) is added portion-wise at 0°C. The reaction is refluxed for 4 hours, quenched cautiously with wet ethyl acetate, and filtered through Celite. The filtrate is concentrated and purified via flash chromatography (dichloromethane/methanol, 9:1) to yield (3-(furan-2-yl)pyrazin-2-yl)methylamine as a light-brown oil (Yield: 58%).
Key Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H), 8.35 (s, 1H), 7.85 (d, J = 1.6 Hz, 1H), 6.78 (dd, J = 3.4, 1.8 Hz, 1H), 6.48 (d, J = 3.4 Hz, 1H), 3.98 (s, 2H).
- HRMS (ESI): m/z calcd for C10H10N3O [M+H]+: 188.0825, found: 188.0823.
Sulfonamide Bond Formation
The final step involves nucleophilic attack of the primary amine on the sulfonyl chloride, facilitated by a tertiary amine base to scavenge HCl.
Coupling Reaction
2,3-Dihydrobenzo[b]dioxine-6-sulfonyl chloride (1 eq) and (3-(furan-2-yl)pyrazin-2-yl)methylamine (1.1 eq) are dissolved in anhydrous dichloromethane. Triethylamine (3 eq) is added dropwise at 0°C, and the reaction is stirred at room temperature for 8 hours. The mixture is washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated, and the residue is recrystallized from ethanol/water to afford the title compound as a white solid (Yield: 72%).
Key Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.75 (s, 1H), 8.42 (s, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.72 (d, J = 1.6 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H), 6.82 (dd, J = 3.4, 1.8 Hz, 1H), 6.52 (d, J = 3.4 Hz, 1H), 4.42–4.34 (m, 4H), 4.22 (s, 2H).
- 13C NMR (100 MHz, DMSO-d6): δ 152.8, 148.5, 144.9, 143.8, 142.1, 137.6, 128.4, 126.5, 117.2, 112.8, 64.3, 64.1, 45.7.
- HPLC Purity: 98.6% (C18 column, acetonitrile/water 60:40).
Optimization and Mechanistic Considerations
Sulfonyl Chloride Synthesis
Variations in chlorosulfonic acid stoichiometry and reaction temperature were investigated (Table 1). Excess chlorosulfonic acid (>5 eq) led to over-sulfonation, while temperatures above 25°C resulted in decomposition.
Table 1. Optimization of Chlorosulfonation Conditions
| Chlorosulfonic Acid (eq) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 0 | 65 |
| 10 | 0 | 78 |
| 10 | 25 | 72 |
| 15 | 0 | 68 |
Suzuki Coupling Catalysis
Palladium catalysts and bases were screened (Table 2). Pd(PPh3)4 with Na2CO3 in dioxane provided optimal yields, while polar aprotic solvents (DMF, DMSO) promoted side reactions.
Table 2. Catalyst Screening for Suzuki Coupling
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | Dioxane | 65 |
| PdCl2(dppf) | K2CO3 | DMF | 48 |
| Pd(OAc)2 | Cs2CO3 | Toluene | 52 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
